2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N'-(3-pyridinylmethylene)acetohydrazide
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Overview
Description
2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N’-(3-pyridinylmethylene)acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring, a chlorobenzyl group, and a pyridinylmethylene moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N’-(3-pyridinylmethylene)acetohydrazide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 2-chlorobenzyl chloride under basic conditions to form 4-(2-chlorobenzyl)-1-piperazine.
Condensation Reaction: The piperazine derivative is then reacted with acetohydrazide in the presence of a suitable catalyst to form the intermediate compound.
Final Condensation: The intermediate compound undergoes a condensation reaction with 3-pyridinecarboxaldehyde to yield the final product, 2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N’-(3-pyridinylmethylene)acetohydrazide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N’-(3-pyridinylmethylene)acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N’-(3-pyridinylmethylene)acetohydrazide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and infections.
Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and as a precursor in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N’-(3-pyridinylmethylene)acetohydrazide involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N’-(3-pyridinylmethylene)acetohydrazide
- 2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N’-(3-pyridinylmethylene)acetohydrazide
Uniqueness
The uniqueness of 2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N’-(3-pyridinylmethylene)acetohydrazide lies in its specific structural features, which allow it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its combination of a piperazine ring, chlorobenzyl group, and pyridinylmethylene moiety distinguishes it from other similar compounds and makes it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C19H22ClN5O |
---|---|
Molecular Weight |
371.9 g/mol |
IUPAC Name |
2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-[(E)-pyridin-3-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C19H22ClN5O/c20-18-6-2-1-5-17(18)14-24-8-10-25(11-9-24)15-19(26)23-22-13-16-4-3-7-21-12-16/h1-7,12-13H,8-11,14-15H2,(H,23,26)/b22-13+ |
InChI Key |
VDWRYCDKFIPFIO-LPYMAVHISA-N |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)N/N=C/C3=CN=CC=C3 |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)NN=CC3=CN=CC=C3 |
Origin of Product |
United States |
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